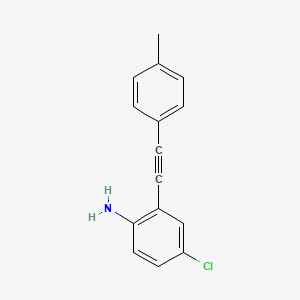
4-Chloro-2-(p-tolylethynyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(p-tolylethynyl)aniline is an organic compound with the molecular formula C15H12ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a p-tolylethynyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(p-tolylethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and p-tolylacetylene.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 4-chloroaniline with p-tolylacetylene. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an organic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-(p-tolylethynyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the p-tolylethynyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH), solvents (e.g., ethanol).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone).
Reduction Reactions: Reducing agents (e.g., H2/Pd, NaBH4), solvents (e.g., ethanol).
Major Products Formed
Substitution Reactions: Substituted aniline derivatives.
Oxidation Reactions: Ketones or carboxylic acids.
Reduction Reactions: Amines.
科学的研究の応用
4-クロロ-2-(p-トリルエチニル)アニリンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害やタンパク質-リガンド相互作用の研究に使用することができます。
工業: ユニークな構造特性により、ポリマーやコーティングなどの先進材料の開発に使用されます。
作用機序
4-クロロ-2-(p-トリルエチニル)アニリンの作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素や受容体などの分子標的に作用し、特定の経路の阻害または活性化につながる可能性があります。p-トリルエチニル基は、化合物の標的への結合親和性を高める可能性があり、塩素原子は、その反応性と安定性に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
4-クロロ-2-ニトロアニリン: p-トリルエチニル基ではなく、ニトロ基を持つ類似の構造。
2-(p-トリルエチニル)アニリン: 4位の塩素原子が欠如しています。
4-クロロアニリン: p-トリルエチニル基が欠如しています。
独自性
4-クロロ-2-(p-トリルエチニル)アニリンは、塩素原子とp-トリルエチニル基の両方が存在することでユニークであり、これらにより、明確な化学的および物理的特性が得られます。これらの構造的特徴により、特に新しい材料や医薬品の開発において、さまざまな研究用途に適した貴重な化合物となります。
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of a p-tolylethynyl group.
2-(p-Tolylethynyl)aniline: Lacks the chlorine atom at the 4-position.
4-Chloroaniline: Lacks the p-tolylethynyl group.
Uniqueness
4-Chloro-2-(p-tolylethynyl)aniline is unique due to the presence of both the chlorine atom and the p-tolylethynyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C15H12ClN |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
4-chloro-2-[2-(4-methylphenyl)ethynyl]aniline |
InChI |
InChI=1S/C15H12ClN/c1-11-2-4-12(5-3-11)6-7-13-10-14(16)8-9-15(13)17/h2-5,8-10H,17H2,1H3 |
InChIキー |
BRSYQTXPIQOVKG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B11761588.png)
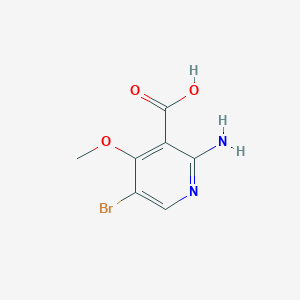
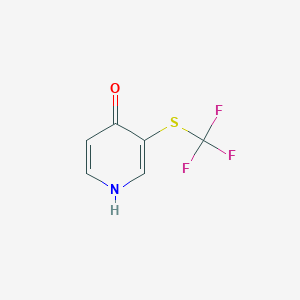
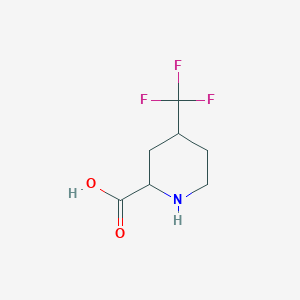
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)
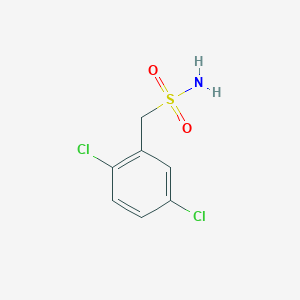

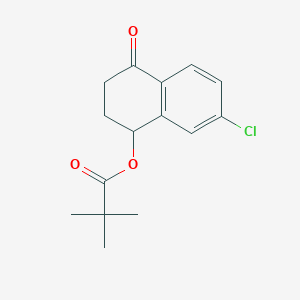
![(1r,2R,3R,4S,5S,6S,7R,8R)-8-[(S)-amino(cyano)methyl]cubane-1-carboxylic acid](/img/structure/B11761631.png)
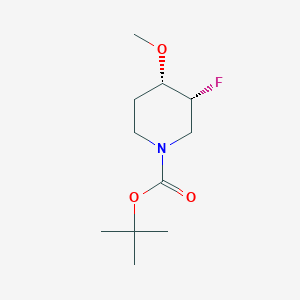
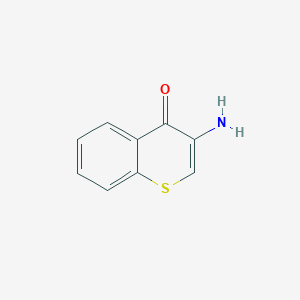
![5,7-Dihydrofuro[3,4-b]pyridin-3-ol](/img/structure/B11761651.png)

![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
